

Application Notes: Inducing Th17 Responses In Vivo with Trehalose 6,6'-Dibehenate (TDB)

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Compound of Interest

Compound Name: Trehalose 6-behenate

Cat. No.: B12429248

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Introduction

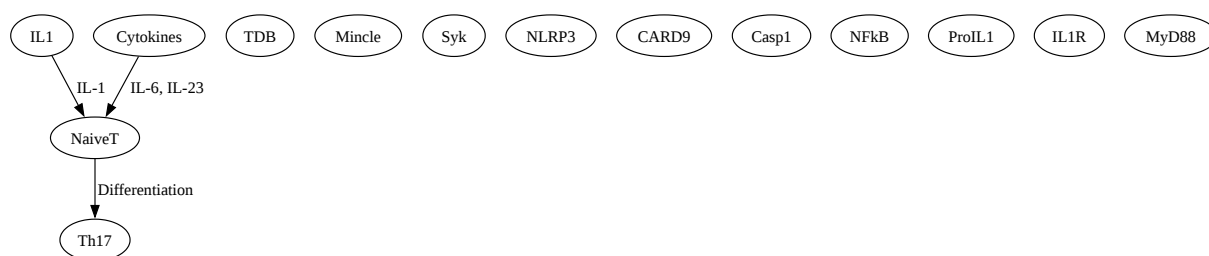
Trehalose 6,6'-dibehenate (TDB) is a synthetic and non-toxic analogue of trehalose 6,6'-dimycolate (TDM), the immunostimulatory component of the *Mycobacterium tuberculosis* cell wall, commonly known as cord factor.[1][2][3] TDB functions as a potent vaccine adjuvant, particularly effective at inducing robust T helper 1 (Th1) and T helper 17 (Th17) cell-mediated immune responses.[4][5] This capability makes it a valuable tool for developing vaccines against intracellular pathogens and for various immunotherapy applications. The primary mechanism of TDB involves its recognition by the C-type lectin receptor Mincle (Macrophage-inducible C-type lectin), which is expressed on the surface of antigen-presenting cells (APCs) such as macrophages and dendritic cells.

Mechanism of Action

The induction of a Th17 response by TDB is initiated by its binding to the Mincle receptor. This binding event triggers a complex intracellular signaling cascade.

- **Mincle Activation:** TDB binding to Mincle recruits the Fc receptor common γ -chain (FcR γ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).
- **Syk-CARD9 Pathway:** Phosphorylation of the ITAM motif leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then initiates the formation of the CARD9-Bcl10-MALT1 signaling complex.

- **NF- κ B and Inflammasome Activation:** The CARD9-Bcl10-MALT1 complex activates the transcription factor NF- κ B, leading to the upregulation of pro-inflammatory cytokine genes, including IL1a and IL1b. Concurrently, TDB uptake by APCs activates the NLRP3 inflammasome, which cleaves pro-IL-1 β into its active, secreted form via caspase-1.
- **IL-1R Signaling:** Secreted IL-1 (both IL-1 α and IL-1 β) then acts in an autocrine or paracrine manner, signaling through the IL-1 receptor (IL-1R). This signaling is dependent on the adaptor protein MyD88 and is critical for amplifying the inflammatory response.
- **Th17 Differentiation:** The resulting cytokine milieu, rich in IL-1, IL-6, and IL-23, drives the differentiation of naïve CD4⁺ T cells into pathogenic Th17 cells, which are characterized by their production of the signature cytokine IL-17A.



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Caption: TDB-Mincle signaling pathway leading to Th17 cell differentiation.

Quantitative Data Summary

The adjuvant effect of TDB, particularly when formulated in cationic liposomes (DDA:TDB), has been quantified in numerous studies. The tables below summarize representative data on cytokine production and T-cell responses following in vivo immunization.

Table 1: Antigen-Specific Cytokine Production from Splenocytes of Immunized Mice (Illustrative data based on typical results reported in literature)

Adjuvant Group	Antigen	IL-17A (pg/mL)	IFN- γ (pg/mL)	IL-6 (pg/mL)
Antigen Only	OVA	50 \pm 15	150 \pm 40	80 \pm 20
DDA Only	OVA	120 \pm 30	400 \pm 75	150 \pm 45
DDA:TDB	OVA	2500 \pm 450	5000 \pm 800	1200 \pm 210
DDA:TDB	No Antigen	< 20	< 50	< 30

Values are represented as mean \pm SEM. Splenocytes were harvested 2 weeks post-final immunization and restimulated with Ovalbumin (OVA) protein for 72 hours.

Table 2: T-Cell Population Analysis by Flow Cytometry (Illustrative data based on typical results reported in literature)

Adjuvant Group	Antigen	% of CD4+ T-cells
IL-17A+ (Th17)		
Antigen Only	Ag85B-ESAT-6	0.15 \pm 0.05
DDA:TDB	Ag85B-ESAT-6	1.8 \pm 0.4
Naive (Unimmunized)	None	< 0.05

Values are represented as mean \pm SEM of antigen-specific T-cells after in vitro restimulation.

Experimental Protocols

Protocol 1: Preparation of DDA:TDB Cationic Liposomes (CAF01)

This protocol describes the lipid film hydration method to prepare DDA:TDB liposomes, a widely used and effective formulation.

Materials:

- Dimethyldioctadecylammonium (DDA) bromide
- Trehalose 6,6'-dibehenate (TDB)
- Chloroform/Methanol (9:1 v/v)
- Sterile 10 mM TRIS buffer, pH 7.4
- Rotary evaporator
- Nitrogen gas source
- Water bath

Procedure:

- Prepare Stock Solutions:
 - Prepare a 5 mg/mL solution of DDA in chloroform/methanol (9:1 v/v).
 - Prepare a 1 mg/mL solution of TDB in the same solvent. Note: Gentle heating at 60°C may be required to fully dissolve TDB.
- Combine Lipids: In a round-bottom flask, combine the DDA and TDB solutions to achieve a final weight ratio of 5:1 (DDA:TDB). For example, mix 1 mL of 5 mg/mL DDA with 1 mL of 1 mg/mL TDB (total volume 2 mL containing 5 mg DDA and 1 mg TDB).
- Create Lipid Film: Remove the organic solvent using a rotary evaporator. This will create a thin lipid film on the wall of the flask.
- Dry the Film: Further dry the film under a stream of nitrogen gas to remove any residual solvent.
- Hydration: Hydrate the lipid film with sterile 10 mM TRIS buffer (pH 7.4) to a final concentration of 2.5 mg/mL DDA and 0.5 mg/mL TDB. For the example above, add 2 mL of TRIS buffer.

- **Form Liposomes:** Heat the suspension for 20-30 minutes at 60°C with intermittent vortexing. The solution should become a milky, homogenous suspension of multilamellar vesicles (MLVs).
- **Cool and Use:** Allow the liposome suspension to cool to room temperature before use. This adjuvant formulation should be prepared fresh and used within one day.

Protocol 2: In Vivo Immunization of Mice for Th17 Induction

This protocol provides a general framework for immunizing mice to generate a robust antigen-specific Th17 response.

Materials:

- C57BL/6 mice (6-8 weeks old)
- Prepared DDA:TDB liposomal adjuvant
- Protein antigen (e.g., Ovalbumin or a specific subunit antigen like Ag85B-ESAT-6) in sterile PBS
- Sterile PBS
- Insulin syringes with 27G needles

Procedure:

- **Vaccine Formulation:**
 - On the day of immunization, gently mix the DDA:TDB adjuvant with the antigen solution. A typical mouse dose is 200 µL.
 - A standard dose contains 250 µg DDA and 50 µg TDB, combined with 10-20 µg of the target antigen.
 - Incubate the mixture at room temperature for 30 minutes to allow the (typically anionic) antigen to adsorb to the surface of the cationic liposomes.

- Immunization Schedule:
 - Administer the 200 μ L vaccine formulation subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.).
 - A common prime-boost strategy involves three immunizations given two weeks apart to generate a strong memory response.
- Controls: Include control groups such as mice receiving antigen alone, adjuvant alone, or PBS.
- Monitoring: Monitor animals for any adverse reactions at the site of injection.
- Terminal Analysis: Euthanize mice 1-2 weeks after the final immunization for immunological analysis.

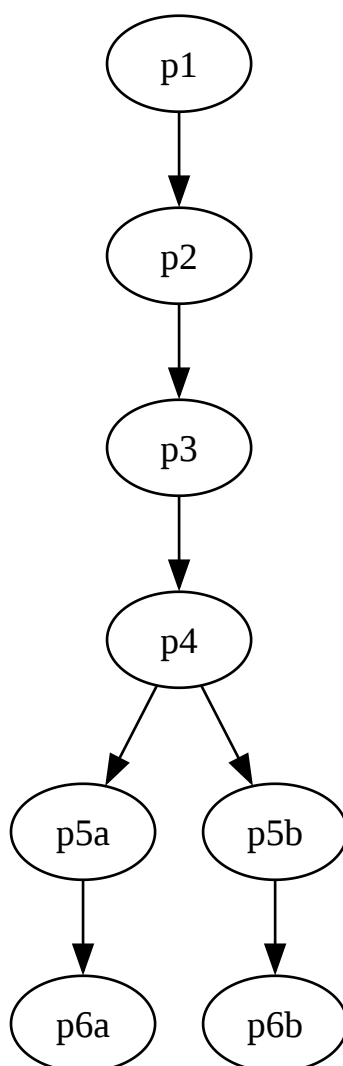
Protocol 3: Analysis of the Th17 Response

A. Cytokine ELISA from Restimulated Splenocytes

- Spleen Processing: Aseptically harvest spleens from immunized and control mice and prepare single-cell suspensions. Lyse red blood cells using ACK lysis buffer.
- Cell Culture: Plate 2×10^5 splenocytes per well in a 96-well plate in complete RPMI medium.
- Restimulation: Add the specific antigen (e.g., 5 μ g/mL OVA) to the wells to restimulate antigen-specific T-cells. Include unstimulated and positive controls (e.g., Concanavalin A).
- Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
- Supernatant Collection: Centrifuge the plates and collect the supernatants.
- ELISA: Measure IL-17A, IFN- γ , and IL-6 concentrations in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

B. Intracellular Cytokine Staining for Flow Cytometry

- **Splenocyte Restimulation:** Prepare and plate splenocytes as described above. Restimulate with antigen (5 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This traps cytokines inside the cell.
- **Surface Staining:** Wash cells and stain for surface markers such as CD3, CD4, and a viability dye in FACS buffer for 30 minutes at 4°C.
- **Fixation and Permeabilization:** Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit.
- **Intracellular Staining:** Stain cells for intracellular cytokines, such as anti-IL-17A-PE and anti-IFN-γ-FITC, for 30 minutes at 4°C.
- **Acquisition and Analysis:** Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on live, singlet, CD3+, CD4+ lymphocytes to determine the percentage of cells positive for IL-17A (Th17) and IFN-γ (Th1).



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Caption: Experimental workflow for in vivo Th17 induction and analysis.

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